N-去甲基 Droloxifene-d5

描述

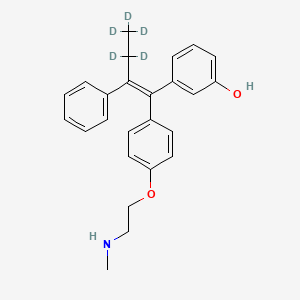

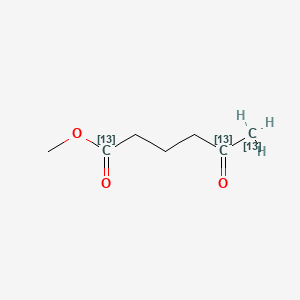

N-Desmethyl Droloxifene-d5 is a labeled metabolite of Droloxifene . It is used for proteomics research . The molecular formula is C25H22D5NO2 and the molecular weight is 378.52 .

Molecular Structure Analysis

The molecular structure of N-Desmethyl Droloxifene-d5 is represented by the formula C25H22D5NO2 . The InChI representation isInChI=1S/C25H27NO2/c1-3-24 (19-8-5-4-6-9-19)25 (21-10-7-11-22 (27)18-21)20-12-14-23 (15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+/i1D3,3D2 . Physical And Chemical Properties Analysis

N-Desmethyl Droloxifene-d5 is a pale yellow solid . It is soluble in Chloroform and Methanol . The melting point is between 66-72°C .科学研究应用

凋亡诱导和基因表达

- N-去甲基 Droloxifene-d5,Droloxifene 的衍生物,已被证明可以诱导大鼠黄体细胞凋亡。这种作用与基因表达的变化有关,特别是 c-myc 和 bax mRNA 的增加,表明在细胞凋亡机制中发挥作用 (Leng, Gu, & Cao, 2000)。

抗雌激素活性

- Droloxifene,N-去甲基 Droloxifene-d5 的来源,表现出抗雌激素特性。它已被研究用于治疗转移性乳腺癌,证明了在抑制 ER 阳性细胞系中细胞生长和分裂方面的有效性 (Rauschning & Pritchard, 2004)。

对肾素-血管紧张素系统的影响

- 已研究了 Droloxifene 对绝经后妇女肾素-血管紧张素系统、血压和肾血流的影响,这可能与 N-去甲基 Droloxifene-d5 在理解心血管和肾脏生理学中的应用有关 (Seely et al., 2004)。

多药耐药逆转

- 对 Droloxifene 的研究表明其在逆转某些癌细胞系中的多药耐药 (MDR) 方面的潜力。这表明 N-去甲基 Droloxifene-d5 在癌症治疗中的可能应用,特别是在克服耐药性方面 (Li et al., 2001)。

心血管效应

- 已研究了 Droloxifene 的心血管效应,包括其对脂质代谢和内皮依赖性血管舒张的影响。这些发现可能与探索 N-去甲基 Droloxifene-d5 的心血管应用有关 (Herrington et al., 2000)。

其他药理活性

- 其他研究探索了 Droloxifene 的抗着床作用及其与抗雌激素活性的关系,这可能对生殖健康研究和 N-去甲基 Droloxifene-d5 的应用具有重要意义 (Huang et al., 2005)。

作用机制

Target of Action

N-Desmethyl Droloxifene-d5 is a derivative of Droloxifene . Droloxifene is a novel selective estrogen receptor modulator (SERM) and is a derivative of the triphenylethylene drug tamoxifen . The primary targets of N-Desmethyl Droloxifene-d5 are likely to be the estrogen receptors, given its parent compound’s mode of action .

Mode of Action

As a selective estrogen receptor modulator, N-Desmethyl Droloxifene-d5 is expected to bind to estrogen receptors, modulating their activity . This modulation can result in a variety of effects depending on the tissue type, including antagonistic effects in some tissues and agonistic effects in others .

Biochemical Pathways

Given its relationship to droloxifene, it is likely to influence pathways involving estrogen receptors . These receptors play a crucial role in numerous biological processes, including cell growth and differentiation, and their modulation can have significant downstream effects .

Pharmacokinetics

Droloxifene exhibits rapid pharmacokinetics, reaching peak concentrations and being eliminated more quickly than tamoxifen . This suggests that N-Desmethyl Droloxifene-d5 may also have relatively rapid absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

Droloxifene has been shown to have a higher anti-estrogenic to estrogenic ratio, more effective inhibition of cell growth and division in estrogen receptor-positive cell lines, and lower toxicity compared to tamoxifen . It also induces apoptosis, which could contribute to its effects on cell growth and division .

安全和危害

属性

IUPAC Name |

3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-3-24(19-8-5-4-6-9-19)25(21-10-7-11-22(27)18-21)20-12-14-23(15-13-20)28-17-16-26-2/h4-15,18,26-27H,3,16-17H2,1-2H3/b25-24+/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHNKIXIKDPNDI-JFIRTRMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl Droloxifene-d5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)

![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)